molecular formula C16H15F2NO2S B2477111 4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1049357-88-1

4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2477111
CAS No.: 1049357-88-1
M. Wt: 323.36
InChI Key: FKJQMBZOYDTBGP-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15F2NO2S and its molecular weight is 323.36. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 Inhibition

Research on derivatives of benzenesulfonamide, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, has shown significant potential in selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. The introduction of a fluorine atom in these compounds has been found to preserve COX-2 potency while notably increasing COX1/COX-2 selectivity. This selectivity is crucial for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Another important application area is the inhibition of carbonic anhydrases (CAs), enzymes that play a role in various physiological processes. Sulfonamide derivatives, including those with fluorine substitutions, have demonstrated potent inhibitory effects on human carbonic anhydrase I and II isoenzymes. These effects have implications for treating conditions such as glaucoma, epilepsy, and certain types of edema by modulating the activity of carbonic anhydrases (Gul et al., 2016).

Antimicrobial Activity

Some benzenesulfonamide derivatives have exhibited interesting antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties. The potential of these compounds in addressing antibiotic-resistant infections and developing new antimicrobial agents is significant, given the global rise in resistance to existing antibiotics (Ghorab et al., 2017).

Fluorophore Development for Zinc(II) Detection

In the context of biochemistry and cellular biology, derivatives of benzenesulfonamide have been explored for their potential as fluorophores for zinc(II) detection. Zinc(II) specific fluorophores are crucial for studying intracellular Zn2+ dynamics, which is important for understanding various physiological and pathological processes. The development of highly sensitive and selective fluorophores based on benzenesulfonamide derivatives could significantly advance this field of study (Kimber et al., 2001).

Properties

IUPAC Name

4-fluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2S/c17-13-3-1-12(2-4-13)16(9-10-16)11-19-22(20,21)15-7-5-14(18)6-8-15/h1-8,19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJQMBZOYDTBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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